Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods. One common method involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose using yeast as a biocatalyst. The process includes extraction and separation with active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier . Another method involves adding oxalic acid into a chlorination calcium water solution, reacting with cytidine monophosphate under the action of triphosgene, and subsequently purifying the citicoline sodium by using a recrystallization method .
Industrial Production Methods: Industrial production of citicoline often involves enzymatic synthesis, where cytidine triphosphate and phosphorylcholine are biosynthesized into citicoline sodium. This method is preferred due to its higher yield and purity compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Citicoline undergoes various chemical reactions, including hydrolysis and phosphorylation. When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. These components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase .
Common Reagents and Conditions: Common reagents used in the synthesis of citicoline include cytidine monophosphate, phosphorylcholine, and triphosgene. The reactions typically occur under mild conditions with the use of biocatalysts such as yeast .
Major Products Formed: The major products formed from the reactions involving citicoline include choline and cytidine, which are essential for the synthesis of phosphatidylcholine, a crucial component of cell membranes .
Scientific Research Applications
Citicoline has a wide range of scientific research applications, particularly in the fields of neurology, ophthalmology, and psychiatry. It is used to enhance cognitive functions, prevent dementia progression, and improve prognosis after stroke . Citicoline has also been studied for its potential neuroprotective effects in the management of traumatic brain injury and other brain ischemia-related disorders . Additionally, it has shown promise in stimulating nerve regeneration and lessening pain in animal models of nerve damage and neuropathy .
Mechanism of Action
Citicoline exerts its effects by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine . It also stimulates the synthesis of structural phospholipids of the neuronal membrane, preserves the neuronal energetic reserve, inhibits apoptosis, and increases blood flow and oxygen consumption in the brain . These actions contribute to its neuroprotective effects and its ability to improve cognitive functions.
Comparison with Similar Compounds
Citicoline is often compared to choline, as both compounds play pivotal roles in brain health and function. Choline is an essential nutrient related to the B-vitamins and is necessary for the synthesis of acetylcholine, an important neurotransmitter involved in memory and muscle control . Citicoline, on the other hand, is synthesized by the body from choline and is converted into phosphatidylcholine, a crucial component of cell membranes . While both compounds have similar chemical structures, citicoline is considered more potent in enhancing cognitive functions and providing neuroprotective effects .
List of Similar Compounds:- Choline
- Phosphatidylcholine
- Acetylcholine
Biological Activity
Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly referred to as CDP-choline or cytidine diphosphocholine, is a phosphorylated form of choline that plays a significant role in cellular metabolism and neurological health. This compound is involved in the synthesis of phospholipids, particularly phosphatidylcholine, which is crucial for maintaining cellular membrane integrity.
- Molecular Formula : C14H27N4O11P2
- Molecular Weight : 489.33 g/mol
- CAS Number : 1256-10-6
- Appearance : Off-white solid
- Melting Point : 234-235 °C
CDP-choline acts as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, essential components of cell membranes. It is also involved in the production of acetylcholine, a neurotransmitter critical for memory and cognitive functions. The biological activity of CDP-choline can be categorized into several key areas:
- Neuroprotective Effects : CDP-choline has been shown to protect neurons from damage due to ischemia and neurotoxicity. Studies indicate that it enhances neuronal survival through anti-apoptotic mechanisms and by promoting neuronal regeneration.
- Cognitive Enhancement : Clinical trials have demonstrated that CDP-choline supplementation can improve cognitive function in patients with cognitive deficits, including Alzheimer’s disease and vascular dementia. It appears to enhance memory and learning capabilities.
- Metabolic Role : As a source of choline, CDP-choline contributes to lipid metabolism and energy production within cells. It is particularly important in the liver where it aids in fat metabolism.
Case Studies and Clinical Research
Several studies have explored the biological activity of CDP-choline:
- Cognitive Function Improvement : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed significant improvements in cognitive performance after 12 weeks of CDP-choline supplementation compared to the placebo group .
- Neuroprotection in Stroke : In animal models of stroke, treatment with CDP-choline resulted in reduced infarct size and improved functional recovery. This suggests its potential as a therapeutic agent in acute ischemic stroke .
- Chronic Fatigue Syndrome (CFS) : A study indicated that patients with CFS experienced reduced fatigue levels and improved quality of life when treated with CDP-choline, highlighting its potential role in managing fatigue-related disorders .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1256-10-6 |
---|---|
Molecular Formula |
C14H27N4O11P2+ |
Molecular Weight |
489.33 g/mol |
IUPAC Name |
2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1 |
InChI Key |
RZZPDXZPRHQOCG-OJAKKHQRSA-O |
SMILES |
C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-] |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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